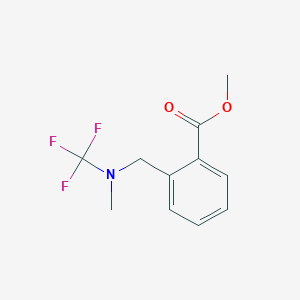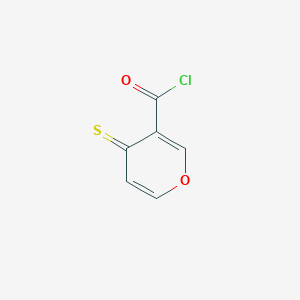
1,1,1-trifluoro-N-(4-iodobenzyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoro-N-(4-iodobenzyl)-N-methylmethanamine is an organic compound characterized by the presence of trifluoromethyl and iodobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(4-iodobenzyl)-N-methylmethanamine typically involves the introduction of the trifluoromethyl group and the iodobenzyl group into the methanamine structure. One common method involves the use of trifluoromethylation reagents and iodination reactions. For instance, the oxidative system (t-BuOCl + NaI) can be used as an efficient oxidant and N-iodinating reagent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-N-(4-iodobenzyl)-N-methylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodobenzyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,1,1-Trifluoro-N-(4-iodobenzyl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1,1-trifluoro-N-(4-iodobenzyl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodobenzyl group can participate in halogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-N-(3-(2-(1-trityl-1H-imidazol-4-yl)phenoxy)propyl)methanesulfonamide: Another trifluoromethylated compound with different functional groups.
Trifluoromethylpyridines: Compounds with trifluoromethyl groups attached to pyridine rings, used in agrochemical and pharmaceutical industries.
Uniqueness
1,1,1-Trifluoro-N-(4-iodobenzyl)-N-methylmethanamine is unique due to the presence of both trifluoromethyl and iodobenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C9H9F3IN |
|---|---|
Molecular Weight |
315.07 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-[(4-iodophenyl)methyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H9F3IN/c1-14(9(10,11)12)6-7-2-4-8(13)5-3-7/h2-5H,6H2,1H3 |
InChI Key |
MCCPOAZVSHLMDO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=C(C=C1)I)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


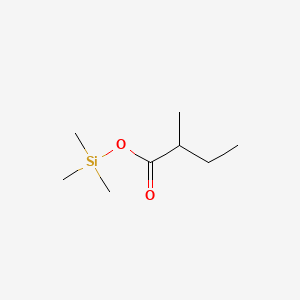
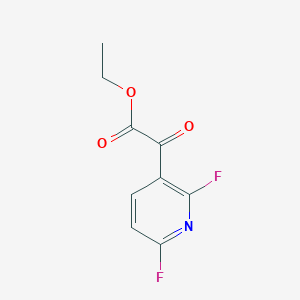

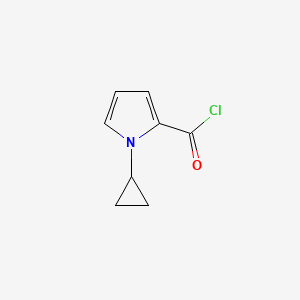
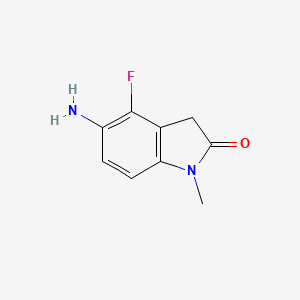
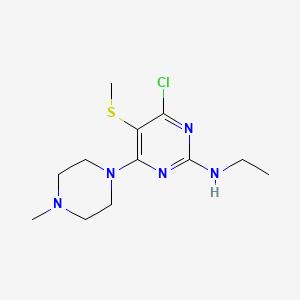
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
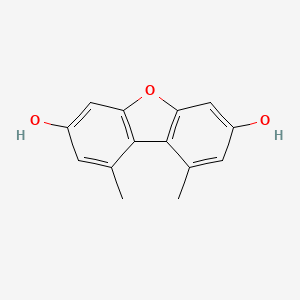
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)

![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)

